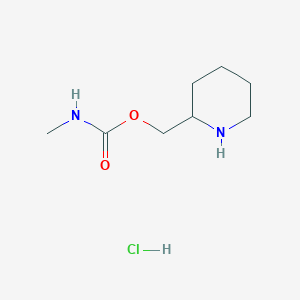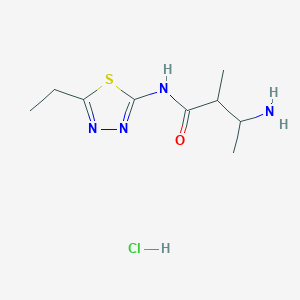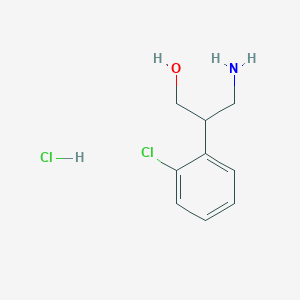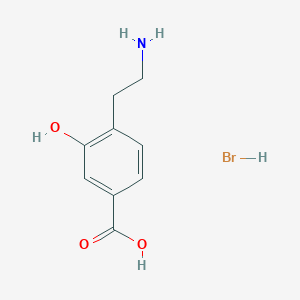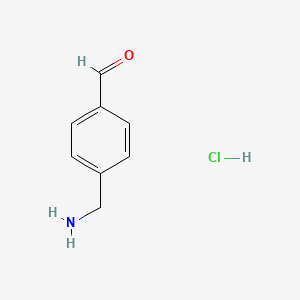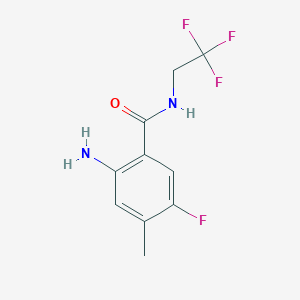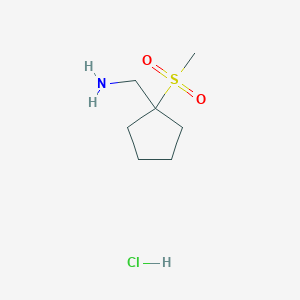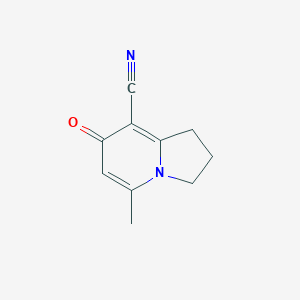
2-Ethyl-2-methoxybutanamide
Descripción general
Descripción
2-Ethyl-2-methoxybutanamide is an organic compound with the CAS Number: 1803581-91-0 . It has a molecular weight of 145.2 and is typically in powder form . It has attracted scientific attention due to its diverse properties and potential applications in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethyl-2-methoxybutanamide . The Inchi Code is 1S/C7H15NO2/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9) and the Inchi Key is IIHYIPDERCKHJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Ethyl-2-methoxybutanamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Ethyl(R)-2-hydroxy-4-phenylbutanate, a chiral intermediate for ACEI drugs, is synthesized using ethyl 2-oxo-4-phenylbutanate, and sodium bisulfite to achieve high purity. This process involves the addition of 8-Hydroxyquinoline to improve the selectivity of asymmetric hydrogenation (Liu-jian Duan, 2009).
Anti-Tumor and Anti-Angiogenic Properties
- 2-Methoxyestradiol (2ME) exhibits anti-tumor and anti-angiogenic properties. A study combining 2ME with a polyamine analogue, bis(ethyl)norspermine (BE-3-3-3), shows synergistic effects in inducing apoptosis in breast cancer cells (S. K. Nair et al., 2007).
Microbial Reduction in Bioreactors
- Ethyl (R)-2-hydroxy-4-phenylbutanoate, useful for synthesizing anti-hypertension drugs, is produced via microbial reduction in an interface bioreactor. This process involves the use of Rhodotorula minuta and Candida holmii, achieving high enantiomeric excess and chemical purity (S. Oda et al., 1998).
Injectable Drug Delivery Systems
- Biodegradable thermosensitive poly(organophosphazene) hydrogels are used as injectable drug delivery systems for 2-Methoxyestradiol (2-ME), enhancing its solubility and bioavailability. This formulation shows improved antitumor and antiangiogenic activity in breast cancer therapy (Jung-Kyo Cho et al., 2011).
Toxicity Studies
- A 13-week subchronic toxicity study of 2-Ethylbutanal in F344 rats indicates its potential health risks. The study outlines various physiological changes in rats exposed to different doses of 2-Ethylbutanal (K. Matsushita et al., 2018).
Modified Oligonucleotides
- The 2'-O-[2-(methylthio)ethyl] modification in oligonucleotides, compared to 2'-O-[2-(methoxy)ethyl], shows improved protein binding properties and high binding affinity to target RNA (T. P. Prakash et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethyl-2-methoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYIPDERCKHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
